
4-Iodopyridine
Overview
Description
4-Iodopyridine (CAS: 15854-87-2, molecular formula: C₅H₄IN, molecular weight: 205.00 g/mol) is a halogenated heterocyclic compound widely used as a building block in organic synthesis and proteomics research . Its structure features an iodine atom at the para position relative to the pyridine nitrogen, enabling diverse reactivity in cross-coupling reactions, photolysis, and crystal engineering . The iodine substituent’s strong electron-withdrawing nature and polarizability make it a versatile intermediate for constructing complex molecules, including pharmaceuticals and materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Iodopyridine can be synthesized through several methods:
Diazotization-Sandmeyer Reaction: This method involves the diazotization of 4-aminopyridine followed by a Sandmeyer reaction with potassium iodide to yield this compound.
Halogen Exchange Reaction: Another approach involves the reaction of 4-chloropyridine hydrochloride with sodium iodide in acetonitrile.
Industrial Production Methods: Industrial production of this compound typically employs the diazotization-Sandmeyer reaction due to its efficiency and high yield. The reaction is carried out at low temperatures to ensure the stability of the intermediate compounds .
Chemical Reactions Analysis
Types of Reactions: 4-Iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Suzuki-Miyaura Coupling: This reaction typically requires a palladium catalyst and a base such as potassium carbonate in a suitable solvent like tetrahydrofuran.
Major Products:
Substitution Reactions: Products include 4-azidopyridine and 4-cyanopyridine.
Coupling Reactions: Products include various biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Scientific Research Applications
Pharmaceutical Applications
Synthesis of Active Pharmaceutical Ingredients (APIs)
4-Iodopyridine is frequently employed as an intermediate in the synthesis of various pharmaceutical compounds. It plays a crucial role in developing anti-inflammatory and anti-cancer drugs. The compound's ability to participate in cross-coupling reactions allows for the formation of complex molecular structures essential for drug efficacy .
Case Study: Anti-Cancer Agents
For instance, this compound has been used in the synthesis of β-carboline derivatives, which have shown promise in anti-cancer treatments. The synthesis involves Suzuki-Miyaura coupling with arylboronic acids, demonstrating the compound's utility in creating biologically active molecules .
Coordination Chemistry
Ligand Development
In coordination chemistry, this compound serves as a ligand for metal complexes. The iodine atom can facilitate metalation reactions, allowing for the formation of organometallic complexes that are pivotal in catalysis and materials science. This property is particularly useful in synthesizing new materials with tailored properties .
Example: Metal Complexes
Research has demonstrated that this compound can form stable complexes with transition metals, enhancing their catalytic activity in various organic transformations. This application is crucial for developing efficient catalytic systems used in industrial processes .
Organic Synthesis
Substitution Reactions
The compound undergoes nucleophilic substitution reactions where the iodine atom can be replaced by various nucleophiles such as amines or thiols. This reactivity allows chemists to synthesize a wide range of substituted pyridine derivatives, broadening the scope of organic synthesis .
Table: Summary of Reactions Involving this compound
Reaction Type | Description | Example Application |
---|---|---|
Nucleophilic Substitution | Replacement of iodine with nucleophiles | Synthesis of amine-substituted pyridines |
Cross-Coupling | Formation of C-C bonds using transition metal catalysts | Synthesis of complex organic molecules |
Metalation | Insertion of metals into the pyridine ring | Development of organometallic compounds |
Agrochemical Applications
Development of Agrochemicals
this compound is also significant in agrochemical research, contributing to the formulation of pesticides and herbicides. Its structural features allow for modifications that enhance biological activity against pests while minimizing environmental impact .
Fluorescent Probes
Biological Imaging
In biological research, this compound is utilized to develop fluorescent probes that aid in visualizing cellular processes. These probes are critical for real-time imaging studies, allowing researchers to monitor dynamic biological interactions within living cells .
Mechanism of Action
The mechanism of action of 4-iodopyridine involves its ability to participate in various chemical reactions due to the presence of the iodine atom, which is a good leaving group. This property makes it highly reactive in substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the compounds synthesized from this compound .
Comparison with Similar Compounds
This section compares 4-iodopyridine with its structural isomers (2- and 3-iodopyridine) and other iodinated heterocycles, focusing on reactivity, photolytic behavior, and catalytic performance.
Photolytic Behavior and pH Sensitivity
Photolysis of iodopyridines generates dehydropyridinium cations or dehydropyridines, depending on pH. Key differences include:
Both isomers exhibit similar UV absorption at 300 nm, but their pKa differences dictate protonation states under acidic conditions, altering photolytic pathways . For example, at pH 1.5, >90% of this compound is protonated, favoring 4-dehydropyridinium formation, while 3-iodopyridine requires lower pH for comparable protonation .
Reactivity in Cross-Coupling Reactions
The position of iodine significantly impacts catalytic efficiency and substrate compatibility:
- Reductive Amination : this compound underperforms due to competing reductive pyridine formation, unlike 2- and 3-isomers .
- Microwave Reactions : Proximity of the nitrogen atom in 2-iodopyridine increases catalyst poisoning risk, lowering yields compared to 3- and 4-isomers .
- Nickel Catalysis : this compound fails in anthracene synthesis, highlighting substrate-specific limitations .
Heteroaryl Cross-Coupling Selectivity
This compound exhibits distinct behavior in coupling reactions compared to other aryl iodides:
- Iodide vs. Bromide Reactivity : Aryl iodides (e.g., this compound) react faster than bromides in palladium-catalyzed couplings, with this compound achieving good yields in amination and Suzuki reactions .
- Heteroaryl Compatibility: While this compound works in Sonogashira couplings (76% yield) , it fails in asymmetric reductive arylations due to incompatibility with the catalytic system .
Structural and Crystallographic Effects
The para-iodine position in this compound enables unique non-covalent interactions:
- Hydrogen/Halogen Bonding : Forms molecular tapes via O–H⋯N hydrogen bonds and C–I⋯O halogen bonds in cocrystals (e.g., with 4-nitrobenzoic acid) .
- Steric Effects: The linear arrangement of iodine and nitrogen in this compound minimizes steric hindrance, enhancing reactivity in Sonogashira couplings compared to ortho-substituted isomers .
Biological Activity
4-Iodopyridine is a nitrogen-containing heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an iodine atom at the 4-position of the pyridine ring. Its molecular formula is C5H4N I, with a molecular weight of 204.99 g/mol. The compound exhibits both lipophilic and hydrophilic properties, which influence its biological interactions.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
- Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating inhibitory effects at certain concentrations .
2. Anticancer Properties
- Research indicates that this compound derivatives possess anticancer activity. For example, derivatives have been synthesized and evaluated for their cytotoxic effects on cancer cell lines, showing promising results in inhibiting tumor growth .
3. Anti-inflammatory Effects
- The compound has also been investigated for its anti-inflammatory potential. It has been reported to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .
4. Neuroprotective Effects
- Preliminary studies suggest that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases. This activity is attributed to its ability to influence neurotransmitter systems and reduce oxidative stress .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition: It has been shown to inhibit specific enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines .
- Receptor Interaction: The compound interacts with various receptors, including GPCRs (G-protein coupled receptors), which are crucial for mediating cellular responses in different biological systems .
- Cell Cycle Modulation: In cancer research, this compound has been observed to induce cell cycle arrest in cancer cells, leading to apoptosis .
Case Studies
Several case studies highlight the biological activity of this compound:
Research Findings
Recent research has expanded the understanding of this compound's biological activities:
- Synthesis and Derivatives: Innovative synthetic routes have led to the development of various derivatives with enhanced biological profiles, increasing their therapeutic potential .
- Structure-Activity Relationship (SAR): Investigations into SAR have revealed that modifications at different positions on the pyridine ring can significantly alter biological activity, providing insights for drug design .
Properties
IUPAC Name |
4-iodopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4IN/c6-5-1-3-7-4-2-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLUPHDWSUGAOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346082 | |
Record name | 4-Iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10346082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15854-87-2 | |
Record name | 4-Iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10346082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Iodopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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